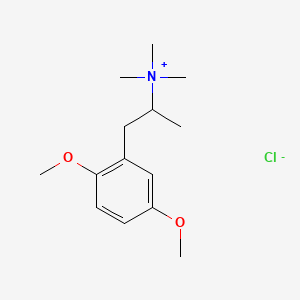

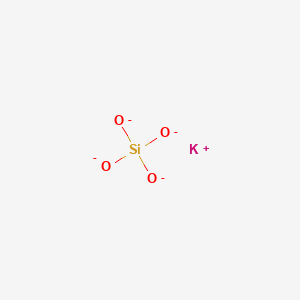

Potassium;silicate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium silicate is a family of inorganic compounds with the general formula K₂SiO₃. It is commonly found in the form of white solids or colorless solutions. Potassium silicate is known for its high alkalinity and is often referred to as “liquid glass” or “waterglass” due to its glass-like properties when dissolved in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium silicate can be synthesized in the laboratory by treating silica (SiO₂) with potassium hydroxide (KOH). The reaction is as follows:

SiO2+2KOH→K2SiO3+H2O

This reaction produces potassium silicate and water. The resulting solution is highly alkaline .

Industrial Production Methods

Industrial production of potassium silicate typically involves the fusion process, where potassium carbonate (K₂CO₃) is heated with pure silica sand at high temperatures. This reaction yields potassium silicate and carbon dioxide:

K2CO3+SiO2→K2SiO3+CO2

This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium silicate undergoes various chemical reactions, including:

Acid-Base Reactions: When exposed to acids, potassium silicate reacts to form silica and the corresponding potassium salts.

Common Reagents and Conditions

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium silicate, resulting in the formation of silica and potassium salts.

Alkaline Conditions: Potassium silicate solutions are highly alkaline, with pH values ranging from 10 to 12.

Major Products Formed

Silica (SiO₂): Formed when potassium silicate reacts with acids.

Potassium Salts: Such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), depending on the acid used.

Scientific Research Applications

Chemistry

Potassium silicate is used as a corrosion inhibitor and adhesion promoter in coatings and paints. It is also employed in the production of welding rods and as a binder in cement and other construction materials .

Biology

In horticulture, potassium silicate is used as a soluble source of potassium and silica. It strengthens plant tissues, making them more resistant to diseases, pests, and environmental stress .

Medicine

Industry

Potassium silicate is used in industrial cleaning agents due to its alkaline properties, which effectively remove oil and grease. It is also used in the fabrication of welding rods and cosmetics .

Mechanism of Action

Potassium silicate exerts its effects through the solubilization of potassium and silicate ions. In plants, it enhances growth and resistance by strengthening cell walls and improving nutrient uptake. In industrial applications, its high alkalinity and binding properties make it effective in corrosion inhibition and adhesion promotion .

Comparison with Similar Compounds

Similar Compounds

Sodium Silicate (Na₂SiO₃):

Colloidal Silica (SiO₂): A stable dispersion of ultrafine silica particles in a liquid medium, used primarily as a binder and stabilizer in concrete.

Uniqueness

Potassium silicate is unique due to its high potassium content, which makes it particularly valuable in applications requiring potassium supplementation, such as in agriculture and horticulture. Its high alkalinity also distinguishes it from other silicates, making it suitable for specific industrial applications .

Properties

Molecular Formula |

KO4Si-3 |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

potassium;silicate |

InChI |

InChI=1S/K.O4Si/c;1-5(2,3)4/q+1;-4 |

InChI Key |

JCSOSACSVNVKRO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)

![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)

![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)